molecular formula C6H10N2O4 B1344421 4-(2-Acetylhydrazino)-4-oxobutanoic acid CAS No. 257885-34-0

4-(2-Acetylhydrazino)-4-oxobutanoic acid

Cat. No. B1344421
CAS RN: 257885-34-0
M. Wt: 174.15 g/mol
InChI Key: BRNXPLBEBZMDFV-UHFFFAOYSA-N
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Description

4-(2-Acetylhydrazino)-4-oxobutanoic acid, also known as 2-acetylhydrazine, is a naturally occurring organic compound that has a variety of applications in scientific research. It is a colorless powder that is soluble in water, ethanol, and ether, and has a molecular weight of 142.14 g/mol. This compound has been used in various studies to investigate the mechanism of action of enzymes, proteins, and other molecules, as well as to elucidate the biochemical and physiological effects of drugs.

Scientific Research Applications

Synthesis and Electrochemical Studies

4-(2-Acetylhydrazino)-4-oxobutanoic acid (AOBAH) has been utilized in the synthesis and characterization of oxovanadium(IV) chelates. These chelates exhibit distinct magnetic moments and electronic spectral properties, suggesting a square pyramid geometry for the oxovanadium(IV) complexes and a distorted octahedral geometry for vanadium(IV) complexes. Such studies are significant in the field of inorganic chemistry and materials science for understanding the structural and electronic properties of metal complexes (Reddy et al., 2006).

Molecular Structure and Spectroscopy

Research on compounds related to 4-(2-Acetylhydrazino)-4-oxobutanoic acid has been conducted to understand their molecular structure and spectroscopic properties. For example, a study on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid revealed insights into its vibrational wavenumbers, molecular electrostatic potential, and charge transfer within the molecule using various spectroscopic and computational methods (Raju et al., 2015).

Synthesis and Biological Activity

Derivatives of 4-(2-Acetylhydrazino)-4-oxobutanoic acid have been synthesized for the investigation of their biological activities. For instance, a study synthesized new aroyl propionic acid derivatives including the N-acylhydrazone motif and evaluated their anti-nociceptive and anti-inflammatory activities. This research contributes to the field of medicinal chemistry, exploring potential therapeutic applications (Turan-Zitouni et al., 2014).

Nonlinear Optical Applications

4-(2-Acetylhydrazino)-4-oxobutanoic acid derivatives have been studied for their potential in nonlinear optical (NLO) applications. Research on compounds like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid has shown promising results for their use in semi-organic NLO crystals. This is significant in the development of new materials for optoelectronic devices (Vinoth et al., 2020).

Antimicrobial Activity

Studies have also been conducted on the antimicrobial activity of 4-(2-Acetylhydrazino)-4-oxobutanoic acid derivatives. For instance, the synthesis and characterization of certain derivatives have shown moderate antimicrobial activity, contributing to the search fornew antibacterial agents in pharmaceutical research (Verma et al., 2003).

Apoptosis Induction Studies

Research has indicated that compounds derived from 4-Methylthio-2-oxobutanoic acid, a related compound, can induce apoptosis in cell lines. This has implications for understanding cellular mechanisms and potential therapeutic applications in oncology (Tang et al., 2006).

Biosynthesis of Ethylene

In microbial studies, 4-Methylthio-2-oxobutanoic acid, a related compound, has been identified as an intermediate in the biosynthesis of ethylene from methionine. This research is relevant to both biochemistry and agricultural science, providing insights into ethylene production in bacteria and fungi (Billington et al., 1979).

Kinetics and Mechanism of Oxidation Studies

The kinetics and mechanisms of oxidation of 4-Oxo-4-arylbutanoic Acids, which are structurally similar to 4-(2-Acetylhydrazino)-4-oxobutanoic acid, have been studied, providing valuable data for understanding the chemical reactivity and potential applications in organic synthesis (Mohamed Farook et al., 2013).

Synthesis of Novel Heterocyclic Compounds

Another study focused on synthesizing novel heterocyclic compounds from derivatives of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid, structurally related to 4-(2-Acetylhydrazino)-4-oxobutanoic acid, exploring their potential antibacterial activities. This illustrates the compound's role in creating new chemical entities for potential pharmaceutical use (El-Hashash et al., 2015).

Mechanism of Action

Target of Action

It’s known that cyanoacetic acid hydrazide, a related compound, is a versatile intermediate for the synthesis of a wide variety of heterocyclic compounds . It can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile .

Mode of Action

It’s known that cyanoacetic acid hydrazide can react with various reactants, leading to the formation of a variety of polyfunctional heterocyclic compounds of biological interest . Presumably, the reaction mechanism includes the formation of an intermediate from cyanoacetohydrazide and another reactant, which then undergoes intramolecular ring closure .

Biochemical Pathways

It’s known that the acetyl coa pathway, which is involved in the metabolism of acetyl groups, is one of the oldest and most fundamental metabolic pathways . It’s possible that 4-(2-Acetylhydrazino)-4-oxobutanoic acid, which contains an acetyl group, could interact with this pathway.

Pharmacokinetics

It’s known that hydralazine, a related compound, undergoes extensive acetylator phenotype-dependent first-pass metabolism . Oxidative metabolism accounts for a significant proportion of elimination, with a major urinary metabolite being 4-(2-acetylhydrazino) phthalazin-1-one . This suggests that 4-(2-Acetylhydrazino)-4-oxobutanoic acid may have similar pharmacokinetic properties.

Result of Action

It’s known that acyl hydrazides can be used in the synthesis of 1,3,4-oxadiazoles , which have exhibited a variety of biological effects such as antiviral, antitumor, and anti-inflammatory activities .

Action Environment

The action of 4-(2-Acetylhydrazino)-4-oxobutanoic acid can be influenced by environmental factors. For example, acetylation reactions can be carried out efficiently in environmentally benign brine solution using acetyl chloride . This suggests that the action, efficacy, and stability of 4-(2-Acetylhydrazino)-4-oxobutanoic acid could be influenced by the presence of salts and other environmental factors.

properties

IUPAC Name

4-(2-acetylhydrazinyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-4(9)7-8-5(10)2-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNXPLBEBZMDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Acetylhydrazino)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(2-acetylhydrazino)-4-oxobutanoic acid (AOBAH) interact with metal ions like Nickel(II) and what are the structural characteristics of the resulting complexes?

A1: AOBAH acts as a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms. In the case of Nickel(II), research suggests that AOBAH coordinates through its carbonyl and hydrazino groups. [, ] This interaction forms stable complexes, with the exact structure depending on the reaction conditions and other ligands present.

  • Infrared spectroscopy: Shifts in the characteristic peaks of AOBAH upon complexation with Nickel(II) indicate the involvement of specific functional groups in the binding. [, ]
  • Electronic spectra: Analysis of the UV-Vis spectra of the complexes provides insights into the geometry and electronic configuration around the Nickel(II) ion. [, ]
  • Magnetic moment measurements: These measurements help determine the number of unpaired electrons in the Nickel(II) d-orbitals, providing further clues about the complex's geometry. [, ]

Q2: Are there other similar compounds studied alongside AOBAH for their interactions with metal ions?

A2: Yes, several related carboxyamide derivatives were investigated alongside AOBAH, including:

  • 2-[(2-acetylhydrazino)carbonyl]benzoic acid (AHCBH) [, ]
  • 4-(1H-benzimidazol-2-ylamino)-4-oxobutanoic acid (BOBAH) [, ]

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